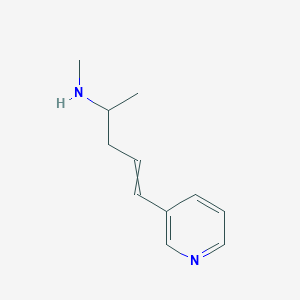![molecular formula C25H20BrF2P B12567035 Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide CAS No. 159418-50-5](/img/structure/B12567035.png)
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the molecular formula C25H20F2P·Br It is a bromide salt of a phosphonium cation, characterized by the presence of a [(2,5-difluorophenyl)methyl] group attached to a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method is the reaction of triphenylphosphine with [(2,5-difluorophenyl)methyl] bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium cation may be oxidized or reduced under specific conditions.
Addition Reactions: The compound can react with electrophiles or nucleophiles, leading to the addition of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in polar organic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different phosphonium salts, while oxidation reactions may produce phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the preparation of phosphonium ylides.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide involves its interaction with molecular targets and pathways. The phosphonium cation can interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The [(2,5-difluorophenyl)methyl] group may also contribute to the compound’s activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
159418-50-5 |
|---|---|
Molekularformel |
C25H20BrF2P |
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
(2,5-difluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20F2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
InChI-Schlüssel |
KZKHNHYRNJXRSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
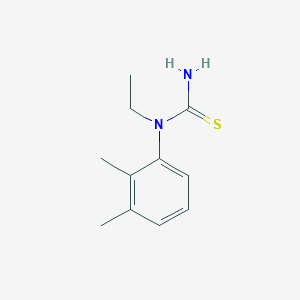
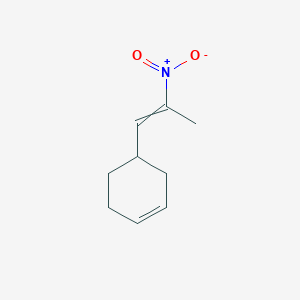


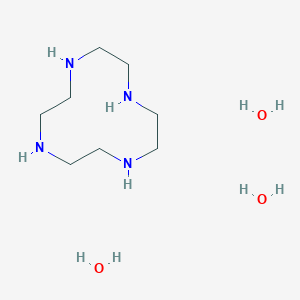
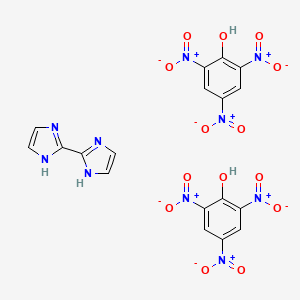
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

